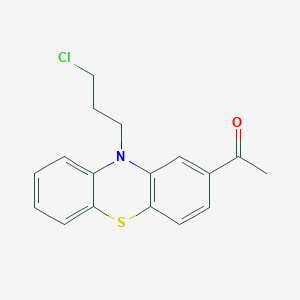
1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one
Descripción general
Descripción
1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one, also known as CPTPE, is a synthetic organic compound used in a variety of scientific research applications. It belongs to the phenothiazine class of compounds, and is composed of three aromatic rings linked to an aliphatic amine. CPTPE has a broad range of biochemical and physiological effects, which makes it an attractive compound for laboratory experiments.
Aplicaciones Científicas De Investigación
1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one has a wide variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and cell signaling pathways. This compound has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. Additionally, this compound has been used to study the effects of environmental pollutants on human health.
Mecanismo De Acción
The exact mechanism of action of 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound is thought to interfere with the activity of certain protein-protein interactions, such as those involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of the neurotransmitter acetylcholine. This compound has also been shown to interfere with the activity of certain protein-protein interactions, which can lead to changes in cell signaling pathways. Additionally, this compound has been shown to have an effect on the cardiovascular system, as well as on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one has several advantages for laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized from readily available starting materials. Additionally, this compound has a wide range of biochemical and physiological effects, which makes it a useful tool for studying the effects of drugs and environmental pollutants on human health. However, this compound also has some limitations. It is a relatively unstable compound and can degrade over time, making it unsuitable for long-term storage. Additionally, this compound can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
Despite its limitations, 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one is an attractive compound for laboratory experiments. In the future, this compound could be used to study the effects of drugs and environmental pollutants on human health in greater detail. Additionally, this compound could be further explored as a potential therapeutic agent for the treatment of certain diseases, such as Alzheimer's disease or Parkinson's disease. Finally, this compound could be used to study the effects of certain drugs on the cardiovascular system, as well as on the central nervous system.
Métodos De Síntesis
1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one can be synthesized from 3-chloropropylbenzene and 2-chlorophenothiazine. In the first step, the two starting materials are reacted in the presence of a base, such as sodium hydroxide, to form a 1:1 adduct. This adduct is then heated in a solvent, such as methanol, to form a cyclic compound, which is then oxidized with hydrogen peroxide to form this compound. Alternatively, the 1:1 adduct can be treated with a strong acid, such as sulfuric acid, to form this compound directly.
Propiedades
IUPAC Name |
1-[10-(3-chloropropyl)phenothiazin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNOS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYMJLKGKFWMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192620 | |
| Record name | 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39481-55-5 | |
| Record name | 1-[10-(3-Chloropropyl)-10H-phenothiazin-2-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39481-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(10-(3-Chloropropyl)phenothiazin-2-yl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039481555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[10-(3-chloropropyl)-10H-phenothiazin-2-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(10-(3-CHLOROPROPYL)PHENOTHIAZIN-2-YL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U84FN3RBS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)



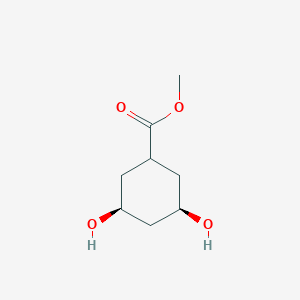
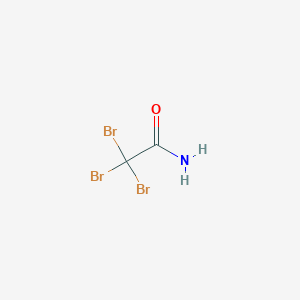
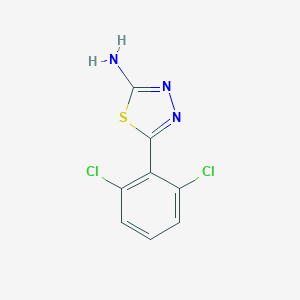

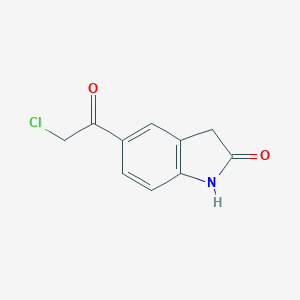
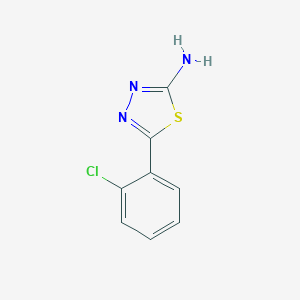

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
